
4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a chemical compound with the molecular formula C20H12O5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its solid form, slight solubility in water, and stability under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the reaction of an open-form fluorescein in a 1.0 M sodium hydroxide solution. The resulting product is then subjected to further reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may result in the formation of different xanthene derivatives .
Scientific Research Applications
4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent marker by reacting with reactive oxygen species, leading to an increase in fluorescence intensity . This property makes it useful in various diagnostic and research applications.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid include:
Hydroxyphenyl fluorescein: Known for its use as a fluorescent marker.
Rhodamine 123: Another fluorescent compound with similar applications.
5-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Used in similar biological and chemical applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts in various applications. Its stability, solubility, and reactivity make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C20H12O5 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H12O5/c21-13-5-7-15-17(9-13)25-18-10-14(22)6-8-16(18)19(15)11-1-3-12(4-2-11)20(23)24/h1-10,21H,(H,23,24) |
InChI Key |
OZMRYYNVDYZHQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






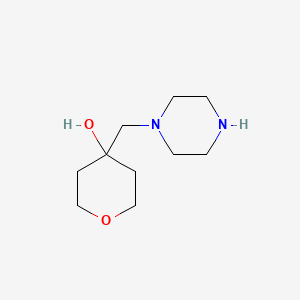
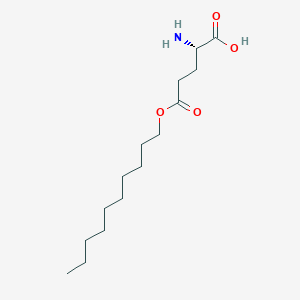
![Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13344009.png)
![(6-Methylspiro[2.5]octan-6-yl)methanamine](/img/structure/B13344015.png)
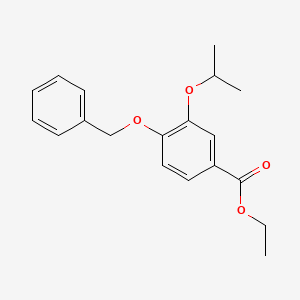
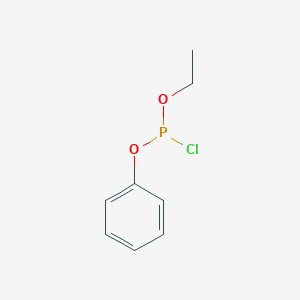
![6-Bromo-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole](/img/structure/B13344031.png)
![Oxazolo[4,5-c]pyridin-7-amine](/img/structure/B13344037.png)
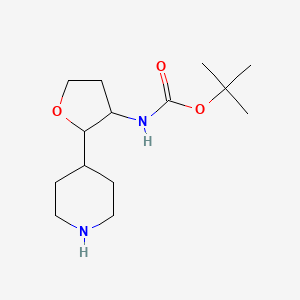
![8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one](/img/structure/B13344051.png)
